3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole
Overview
Description
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole is a heterocyclic compound with a molecular formula of C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound is characterized by the presence of an oxazole ring substituted with dimethyl groups and a pyrrolidin-3-yloxy methyl group. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common scaffold in many biologically active compounds . The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to interact with various biological pathways, influencing a wide range of physiological processes .
Preparation Methods
The synthesis of 3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole typically involves the reaction of 3,5-dimethyl-4-hydroxymethyl-1,2-oxazole with pyrrolidine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3,5-Dimethyl-4-[(pyrrolidin-3-yloxy)methyl]-1,2-oxazole can be compared with other similar compounds such as:
3,5-Dimethyl-4-hydroxymethyl-1,2-oxazole: This compound lacks the pyrrolidin-3-yloxy group, making it less versatile in certain chemical reactions.
4-[(Pyrrolidin-3-yloxy)methyl]-1,2-oxazole: This compound lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dimethyl-4-(pyrrolidin-3-yloxymethyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-10(8(2)14-12-7)6-13-9-3-4-11-5-9/h9,11H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZZSHUNASWVTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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